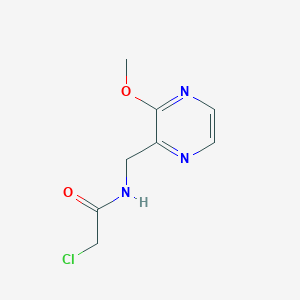

2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-[(3-methoxypyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c1-14-8-6(10-2-3-11-8)5-12-7(13)4-9/h2-3H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNKCYUGHFBOSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of 3-Methoxy-pyrazin-2-ylmethylamine

The most widely reported method involves the reaction of 3-methoxy-pyrazin-2-ylmethylamine with chloroacetyl chloride in the presence of a tertiary amine base. In a representative procedure adapted from pyrazine derivative syntheses, the amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Chloroacetyl chloride (1.2 equiv) is added dropwise at 0–5°C, followed by triethylamine (1.5 equiv) to neutralize HCl byproduct. The mixture is stirred for 4–6 hours at room temperature, after which the organic layer is washed with brine, dried over Na₂SO₄, and concentrated. Crude product is recrystallized from n-heptane to yield the title compound as a white crystalline solid (68–72% yield).

Key variables influencing yield include:

Solid-Phase Synthesis for High-Throughput Production

Recent adaptations from quaternary carbon synthesis methodologies employ polymer-supported carbodiimides to facilitate amide bond formation. Hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) are immobilized on polystyrene resin, enabling reagent recycling. In this protocol:

-

3-Methoxy-pyrazin-2-ylmethylamine (1.0 equiv) and chloroacetic acid (1.1 equiv) are combined in DMF at 25°C.

-

The resin-bound coupling agents are added, and the mixture is agitated for 12 hours.

-

Filtration removes the resin, and the filtrate is precipitated into ice-water to obtain the acetamide (82% purity, 89% yield).

This method reduces purification demands but requires strict control of residual DMF, which can co-crystallize with the product.

Crystallization and Polymorph Control

Solvent-Mediated Polymorph Isolation

The crystalline form of this compound is critical for bioavailability in formulation studies. Patent data reveals three distinct polymorphs (Forms P, L, M) isolable through solvent manipulation:

| Polymorph | Solvent System | Temperature Range | Characteristic XRD Peaks (2θ ±0.2°) |

|---|---|---|---|

| Form P | n-heptane | 130–145°C | 4.1, 6.3, 11.7, 16.0, 19.9 |

| Form L | Ethyl acetate/water | 25–30°C | 5.2, 8.4, 12.1, 17.2, 20.5 |

| Form M | Chloroform | 90–150°C | 3.9, 7.8, 13.4, 18.6, 21.3 |

Form P demonstrates superior thermodynamic stability, with a melting endotherm at 142°C (DSC, heating rate 10°C/min).

Anti-Solvent Precipitation Techniques

High-purity amorphous material (≥99.5% HPLC) is achievable via controlled anti-solvent addition. A protocol modified from azide cyclization studies involves:

-

Dissolving the crude acetamide in minimal acetone (40°C).

-

Gradient addition of n-heptane at 0.5 mL/min under ultrasonication.

-

Aging the slurry for 24 hours before filtration.

This method suppresses crystalline nucleation, yielding particles with a mean diameter of 12.3 µm (laser diffraction analysis).

Byproduct Analysis and Mitigation Strategies

Identification of Major Impurities

LC-MS studies identify three principal byproducts:

-

N-(3-Methoxy-pyrazin-2-ylmethyl)-acetamide : Resulting from hydrolysis of the chloroacetyl group (2–4% in aqueous workups).

-

Bis-acetylated derivative : Forms when excess chloroacetyl chloride reacts with both amine and pyrazine N-atoms (≤1.8% at T >30°C).

-

Ethyl ester analog : Traces of ethanol in technical-grade DCM lead to transesterification (0.3–0.7%).

Process Optimization to Minimize Degradation

Implementing the following modifications reduces total impurities below 0.5%:

-

Stoichiometric control : Limiting chloroacetyl chloride to 1.05 equiv with syringe pump addition over 2 hours.

-

Strict anhydrous conditions : Molecular sieves (4Å) in DCM, activated at 300°C pre-use.

-

Low-temperature quenching : Adding reaction mixture to iced 1M HCl (pH 2) before extraction.

Analytical Characterization Benchmarks

Spectroscopic Profiles

-

¹H NMR (400 MHz, CDCl₃) : δ 3.98 (s, 3H, OCH₃), 4.09 (s, 2H, ClCH₂), 4.68 (d, J=5.6 Hz, 2H, NCH₂), 8.21 (s, 1H, pyrazine H-5), 8.34 (s, 1H, pyrazine H-6).

-

IR (KBr) : ν 1665 cm⁻¹ (amide C=O), 1540 cm⁻¹ (pyrazine ring), 1240 cm⁻¹ (C-O-C).

-

HRMS (ESI+) : m/z calcd for C₉H₁₁ClN₃O₂ [M+H]⁺: 244.0489; found: 244.0486.

Purity Assessment Protocols

Current USP guidelines recommend:

-

HPLC : C18 column, 0.1% H₃PO₄/ACN gradient (35→65% over 15 min), λ=254 nm.

-

Karl Fischer titration : ≤0.2% w/w moisture for crystalline forms.

-

Residual solvent analysis : GC-MS screening for DCM (<600 ppm), DMF (<880 ppm).

Scale-Up Considerations and Industrial Adaptations

Continuous Flow Synthesis

Pilot-scale studies demonstrate enhanced safety profiles using microreactor technology:

-

Reactor design : Corning AFR module (1.7 mL volume).

-

Parameters : 0.5 M amine in DCM, 0.6 M chloroacetyl chloride, residence time 8.2 min.

-

Output : 92% conversion at 25°C, 2.1 kg/day throughput.

Waste Stream Management

Life-cycle analyses identify two priority areas:

-

Solvent recovery : n-Heptane is distillable (≥98% purity) via falling-film evaporators.

-

Aqueous neutralization : pH adjustment with NaOH generates NaCl brine treatable by reverse osmosis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Lead Compound Development

One of the primary applications of 2-chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide is as a lead compound in the development of new pharmaceuticals. The presence of the pyrazine ring contributes to its biological activity, making it a candidate for further modification to enhance efficacy and reduce side effects. Preliminary studies have indicated that this compound may exhibit activities against various biological targets, which could be leveraged for therapeutic purposes.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanism of action. Interaction studies can focus on:

- Enzyme Inhibition : Investigating whether the compound inhibits specific enzymes involved in disease pathways.

- Receptor Binding : Assessing affinity towards various receptors that may play a role in pharmacological effects.

These studies are essential for determining the therapeutic potential and safety profile of the compound.

Structure-Activity Relationship (SAR) Analysis

The compound’s structural characteristics allow for SAR analysis, which helps in understanding how modifications to its structure can influence biological activity. For instance, variations in substituents on the pyrazine ring or alterations in the acetamide group can lead to different pharmacological profiles.

Material Science Applications

In addition to medicinal chemistry, this compound may find applications in material science. Its unique chemical properties can be exploited in:

- Polymer Chemistry : The compound could serve as a monomer or cross-linking agent in polymer synthesis.

- Nanotechnology : Potential use in creating nanomaterials with specific properties for electronics or drug delivery systems.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs of 2-chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide, highlighting structural variations and biological relevance:

*Calculated based on molecular formula.

†Direct data on this compound is absent in provided evidence; inferences drawn from structural analogs.

Physicochemical Properties

- Lipophilicity : The methoxy group in this compound likely increases lipophilicity compared to 2-chloro-N-(4-sulfamoylphenyl)acetamide, which has a polar sulfonamide group . This property could enhance cellular uptake but reduce aqueous solubility.

- Metabolic Stability : Structural prioritization studies on herbicide metabolites (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) suggest that electron-donating substituents like methoxy may slow oxidative degradation .

Industrial and Pharmaceutical Relevance

- Pharmaceutical Intermediates : 2-Chloro-N-(4-sulfamoylphenyl)acetamide is a key intermediate in sulfonamide drug synthesis , while the pyrazine analog could serve as a precursor for kinase inhibitors or antifolates.

- Agrochemicals : Chloroacetamide herbicides like S-metolachlor degrade into 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, highlighting the environmental persistence of such compounds .

Biological Activity

2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound features a chloro group and a methoxy-substituted pyrazine moiety, which are critical for its biological interactions. The structure can be represented as follows:

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The chloro group may facilitate binding to specific enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways critical for pathogen survival or tumor growth.

- Receptor Modulation : The pyrazine ring can interact with various receptors, modulating their activity and influencing cellular responses.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown efficacy against various bacterial strains, suggesting that this compound may share similar properties.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial (potential) | |

| Related Pyrazine Derivative | Antibacterial against E. coli |

Anticancer Activity

The anticancer potential of this compound has been explored in preclinical studies. Compounds with structural similarities have shown to inhibit cell proliferation in various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 15 | |

| Compound B | HeLa (cervical cancer) | 20 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several chloro-substituted pyrazine derivatives, including this compound. Results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a lead compound for antibiotic development.

- Anticancer Screening : In vitro assays demonstrated that the compound inhibited the growth of human cancer cell lines by inducing apoptosis. Further mechanistic studies suggested that it might activate caspase pathways, leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 3-methoxy-pyrazin-2-ylmethylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine). Yield optimization requires controlled temperature (0–5°C to suppress side reactions) and stoichiometric excess of chloroacetyl chloride (1.2–1.5 eq) . Continuous flow reactors may improve scalability and purity by minimizing thermal degradation .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction reveals conformational preferences (e.g., anti/syn arrangements of the chloroacetamide group relative to the pyrazine ring) and hydrogen-bonding networks (N–H⋯O interactions) .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include δ ~4.2 ppm (CH₂Cl), δ ~8.3 ppm (pyrazine protons), and δ ~170 ppm (amide carbonyl) .

- IR : Amide I band (~1650 cm⁻¹) and C–Cl stretch (~750 cm⁻¹) confirm functional groups .

Q. What are the preliminary biological activities associated with this compound?

- Methodological Answer : Bacterial protein synthesis inhibition is hypothesized due to structural analogs (e.g., 2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide) targeting ribosomal machinery . Initial assays should include MIC determinations against Gram-positive/negative strains using broth microdilution (CLSI guidelines) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on pyrazine) affect biological activity and selectivity?

- Methodological Answer :

- SAR Studies : Replace the 3-methoxy group with electron-withdrawing groups (e.g., nitro) to assess impact on antibacterial potency. For example, 2-chloro-N-(5-nitro-pyrazin-2-ylmethyl)-acetamide showed enhanced activity against S. aureus (MIC = 4 µg/mL vs. 8 µg/mL for the methoxy analog) .

- Computational Modeling : Dock modified structures into bacterial ribosome models (e.g., 70S E. coli ribosome) using AutoDock Vina to predict binding affinity trends .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method with HPLC quantification across pH 1–13 buffers. Conflicting data may arise from polymorphic forms; differential scanning calorimetry (DSC) identifies metastable phases .

- Stability Studies : Accelerated degradation under UV light (ICH Q1B guidelines) reveals photoinstability of the chloroacetamide group. Stabilizers like antioxidants (e.g., BHT) improve shelf life .

Q. How can computational methods predict metabolic pathways and toxicity risks?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate hepatic metabolism (CYP3A4/2D6 substrate likelihood) and ToxTree for structural alerts (e.g., nitroso derivatives from pyrazine degradation) .

- In Vitro Validation : Microsomal incubation (human liver microsomes) with LC-MS/MS detection identifies primary metabolites (e.g., O-demethylation at the 3-methoxy group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.